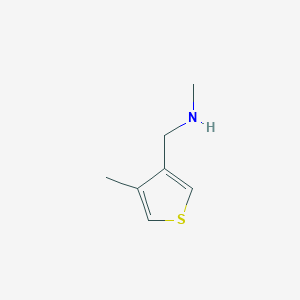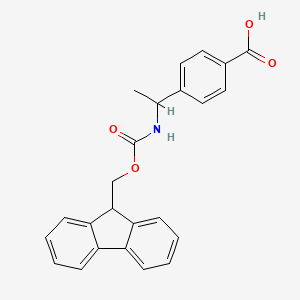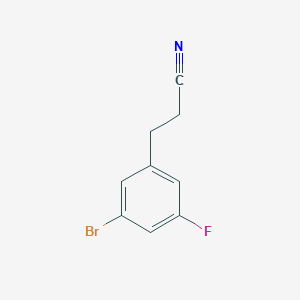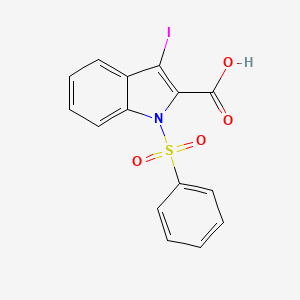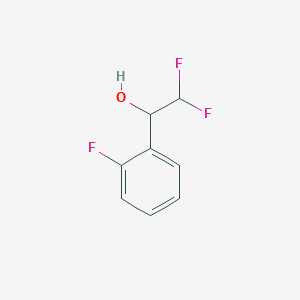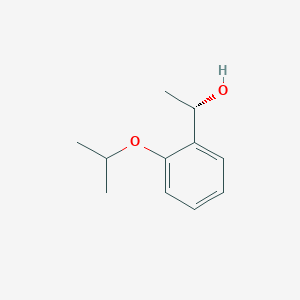
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol is a chiral alcohol compound with a molecular formula of C11H16O2 It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Isopropoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 2-isopropoxybenzaldehyde.
Reduction: The aldehyde group of 2-isopropoxybenzaldehyde is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture obtained from the reduction step is subjected to chiral resolution techniques, such as using chiral catalysts or chromatography, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction processes with efficient and cost-effective reducing agents.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the desired (S)-enantiomer.
Chiral Catalysts: Employing chiral catalysts in the reduction step to directly obtain the (S)-enantiomer, minimizing the need for extensive chiral resolution.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), or sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Formation of 2-isopropoxyacetophenone or 2-isopropoxybenzaldehyde.
Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.
Substitution: Formation of substituted phenyl derivatives with functional groups like nitro, halogen, or sulfonic acid.
Aplicaciones Científicas De Investigación
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Isopropoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, influencing their activity.
Pathways: Modulating biochemical pathways, such as those involved in inflammation or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2-Isopropoxyphenyl)ethan-1-ol: The enantiomer of the compound, with different chiral properties.
2-Isopropoxybenzyl Alcohol: A structurally similar compound with a benzyl alcohol moiety.
2-Isopropoxyacetophenone: An oxidized derivative with a ketone group.
Uniqueness
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and chiral drug development.
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
(1S)-1-(2-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1 |
Clave InChI |
SQIRSCVITFKGIX-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1OC(C)C)O |
SMILES canónico |
CC(C)OC1=CC=CC=C1C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Aminomethyl-3-benzo[1,3]dioxol-5-YL-propionic acid](/img/structure/B13623804.png)



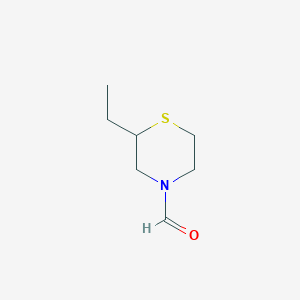

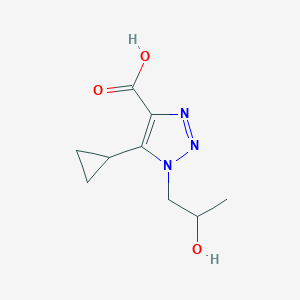
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid](/img/structure/B13623859.png)
